molecular formula C14H27N3S B3990124 1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea

1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea

Cat. No.: B3990124
M. Wt: 269.45 g/mol
InChI Key: WWSKCEVVJZTNLB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a cyclohexyl group, a dimethylpiperidinyl moiety, and a thiourea functional group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 2,6-dimethylpiperidine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2,6-dimethylpiperidin-1-yl)thiourea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-Cyclohexyl-3-(2,6-diethylpiperidin-1-yl)thiourea: Similar structure but with ethyl groups instead of methyl groups on the piperidine ring. These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.

Properties

IUPAC Name

1-cyclohexyl-3-(2,6-dimethylpiperidin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3S/c1-11-7-6-8-12(2)17(11)16-14(18)15-13-9-4-3-5-10-13/h11-13H,3-10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSKCEVVJZTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1NC(=S)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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